2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide
Description
This compound is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted with a 4-fluorophenyl group at position 3, a pyridinone ring at position 5, and an acetamide linker connected to a 2-methoxybenzyl group. The 1,2,4-oxadiazole moiety is known for its metabolic stability and role in enhancing binding affinity to biological targets, particularly in kinase inhibitors and neurotransmitter modulators .
Properties
IUPAC Name |
2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O4/c1-31-19-7-3-2-5-16(19)13-25-20(29)14-28-12-4-6-18(23(28)30)22-26-21(27-32-22)15-8-10-17(24)11-9-15/h2-12H,13-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDFMROKSHSRSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of oxadiazole- and pyridinone-containing acetamides. Below is a comparative analysis with key analogues, based on structural features, hypothesized activity, and available data.
Structural Analogues with Modified Aromatic Substituents
- Compound 6y (N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide): Key Differences: Replaces the 1,2,4-oxadiazole with a chlorobenzoyl-substituted indole ring. Hypothesized Impact: The 4-chlorobenzoyl group may enhance target binding affinity but could increase hepatotoxicity risks due to higher lipophilicity.
Analogues with Stereochemical Complexity
- (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)Acetamido]-4-Hydroxy-1,6-Diphenylhexan-2-yl]-3-Methyl-2-[2-Oxotetrahydropyrimidin-1(2H)-yl]Butanamide (Compound m): Key Differences: Features a hexanamide backbone with multiple stereocenters and a tetrahydropyrimidinone ring instead of pyridinone. The 2,6-dimethylphenoxy group introduces conformational rigidity absent in the target compound . Hypothesized Impact: Enhanced stereospecificity may improve selectivity for chiral targets (e.g., proteases) but complicate synthetic scalability.
Functional Group Variations
- Pyridinone vs. Pyrimidinone Analogues: The target compound’s pyridinone ring (2-oxopyridin-1(2H)-yl) offers a planar, electron-deficient system conducive to π-π stacking interactions. In contrast, pyrimidinone derivatives (e.g., in compounds) exhibit greater hydrogen-bonding capacity due to additional nitrogen atoms .
Comparative Data Table
Research Findings and Limitations
- Target Compound: Preclinical studies suggest moderate CYP3A4 inhibition (IC₅₀ = 12 µM), likely due to the 2-methoxybenzyl group’s metabolic lability . No in vivo toxicity data are available.
- Compound 6y : Demonstrated potent antiproliferative activity (IC₅₀ = 0.8 µM in MCF-7 cells) but exhibited hepatotoxicity in murine models at 50 mg/kg .
- Compound m : Showed high selectivity for HIV-1 protease (Ki = 2 nM) but required a 12-step synthesis, limiting practical application .
Key Limitations :
Direct comparative studies between the target compound and analogues are absent; data are inferred from structural or functional similarities.
Pharmacokinetic parameters (e.g., bioavailability, half-life) remain uncharacterized for the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
